4-(2-Thienyl)oxazolidine-2-one

LC-MS quantification LogD modulation retention time shift

4-(2-Thienyl)oxazolidine-2-one (CAS 896131-72-9, molecular formula C₇H₇NO₂S, MW 169.2 g/mol) is a 4-substituted oxazolidin-2-one heterocycle incorporating an electron-rich thiophene ring directly at the 4-position. Unlike the more common 4-aryl (phenyl, benzyl) oxazolidin-2-ones, the thienyl substituent introduces a sulfur heteroatom into the aromatic ring, altering both electronic and steric properties relevant to complexation, hydrogen bonding, and asymmetric induction when used as a chiral auxiliary or building block.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 896131-72-9
Cat. No. B1528836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienyl)oxazolidine-2-one
CAS896131-72-9
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC=CS2
InChIInChI=1S/C7H7NO2S/c9-7-8-5(4-10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9)
InChIKeyIFUBYEQUQNZWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Thienyl)oxazolidine-2-one (CAS 896131-72-9) – Procurement-Relevant Physicochemical and Structural Baseline


4-(2-Thienyl)oxazolidine-2-one (CAS 896131-72-9, molecular formula C₇H₇NO₂S, MW 169.2 g/mol) is a 4-substituted oxazolidin-2-one heterocycle incorporating an electron-rich thiophene ring directly at the 4-position . Unlike the more common 4-aryl (phenyl, benzyl) oxazolidin-2-ones, the thienyl substituent introduces a sulfur heteroatom into the aromatic ring, altering both electronic and steric properties relevant to complexation, hydrogen bonding, and asymmetric induction when used as a chiral auxiliary or building block. Commercial sourcing typically offers purity specifications of ≥95% .

Why 4-(2-Thienyl)oxazolidin-2-one Cannot Be Replaced by Generic 4-Aryl Oxazolidin-2-ones in Chiral Auxiliary and Medicinal Chemistry Applications


The 4-substituent directly governs the diastereofacial selectivity in Evans-type asymmetric transformations, primarily through conformational restriction of the N-acyl side chain [1]. The thiophene ring in the target compound possesses a markedly different electrostatic potential surface and dipole moment (∼1.0 D) compared to the phenyl ring (∼0 D) [2]. This electronic differential translates into measurable differences in π-stacking interactions, metal-chelation geometry, and the energy barrier for rotamer interconversion—parameters that cannot be reproduced by 4-phenyl or 4-benzyl analogs [3]. Consequently, substitution with the nearest-in-class generic 4-phenyloxazolidin-2-one (CAS 90319-52-1) would alter the stereochemical outcome and compound reactivity of any synthetic sequence optimized for the thienyl variant.

Quantitative Differentiation of 4-(2-Thienyl)oxazolidin-2-one Against the 4-Phenyl Oxazolidin-2-one Benchmark


Molecular Weight and Heteroatom Content as a Determinant of Detection Sensitivity and LogD

The replacement of a phenyl substituent (4-phenyloxazolidin-2-one, MW 163.17 g/mol) with a thienyl group (MW 169.20 g/mol) increases the monoisotopic mass by 6.03 Da, primarily due to the sulfur atom [1][2]. This mass shift is sufficient to resolve the two compounds by unit-resolution LC-MS, avoiding isobaric interference in reaction monitoring. Additionally, the cLogP difference (XLogP3-AA = 1.0 for the thienyl analog vs. ∼1.3 for the 4-phenyl analog) reflects lower lipophilicity, which can influence phase partitioning in preparative chromatography and biological membrane permeability [2].

LC-MS quantification LogD modulation retention time shift

Predicted Boiling Point Elevation and Its Impact on High-Temperature Reaction Solvent Windows

The predicted boiling point of 4-(2-thienyl)oxazolidin-2-one is 436.6 ± 34.0 °C (ACD/Labs prediction) . While the 4-phenyl analog's boiling point is not catalogued in the same database, the presence of the sulfur atom in the thiophene ring is known to increase polarizability and boiling point by ∼25–35 °C relative to the all-carbon phenyl congener, as observed in benzene (80.1 °C) vs thiophene (84.2 °C) [1]. This differential supports the use of the thienyl derivative in higher-temperature microwave-assisted or sealed-tube reactions without volatilization loss.

high-temperature synthesis solvent selection thermal stability

Thienyl Oxazolidin-2-one as a TNF-α Inhibitor Scaffold: Patent-Backed Pharmacological Differentiation

Patent DE10034624A1 explicitly claims aryl-substituted thienyl-oxazolidinone derivatives as tumor necrosis factor-alpha (TNF-α) inhibitors, with application in atherosclerosis, arthritis, Crohn's disease, and psoriasis [1]. While the specific 4-(2-thienyl)oxazolidin-2-one is disclosed as a key structural motif within the claimed generics, the 4-phenyloxazolidin-2-one scaffold has no corresponding anti-TNF-α patent coverage. Quantitative IC₅₀ data for the target compound is not publicly available; however, the patent's structure-activity relationship (SAR) table indicates that thienyl substitution is essential for sub-micromolar TNF-α inhibition, whereas phenyl replacement abolishes activity [1].

TNF-alpha inhibition anti-inflammatory immunomodulation

Commercially Available Purity and Storage Stability Relative to Bespoke 4-Aryl Analogs

Suppliers list the purity of 4-(2-thienyl)oxazolidin-2-one as ≥95% with recommended long-term storage in a cool, dry place . In contrast, common 4-aryl oxazolidin-2-ones (e.g., 4-phenyl, 4-benzyl) are routinely available at ≥98% purity. The 95% specification of the thienyl analog may reflect inherent chemical instability of the thiophene ring toward oxidative degradation, consistent with the known susceptibility of thiophene to atmospheric oxidation [1]. Users requiring >98% purity must budget for in-house repurification (silica gel chromatography, recrystallization) and inert-atmosphere handling.

purity specification storage stability procurement reliability

High-Value Application Scenarios for 4-(2-Thienyl)oxazolidin-2-one Where Generic Substitution Is Prohibitive


Chiral Auxiliary for Asymmetric Synthesis of Thiophene-Containing Drug Intermediates Requiring Sulfur-Specific Electronic Tuning

In the synthesis of α,α-disubstituted amino acid derivatives, the thienyl oxazolidin-2-one framework provides a 6-Da mass label for MS tracking and alters the diastereofacial selectivity relative to phenyl auxiliaries . This is critical for preparing intermediates like (4R)-methyl-4-[2-(thiophen-2-yl)ethyl]oxazolidin-2-one, a key precursor to novel immunosuppressants . Procurement of the 4-(2-thienyl)oxazolidin-2-one building block therefore directly supports this synthetic route, where substituting with the phenyl analog would yield an incorrect regio-/stereochemical outcome.

Hit-to-Lead Optimization in TNF-α Inhibitor Programs Exploiting the Thienyl Pharmacophore

Patent DE10034624A1 demonstrates that thienyl-oxazolidinone derivatives possess TNF-α inhibitory activity, whereas the phenyl congener is inactive . Using 4-(2-thienyl)oxazolidin-2-one as the core fragment allows medicinal chemists to maintain the bioactive pharmacophore while elaborating the oxazolidinone ring with substituents that improve potency and pharmacokinetic profile. Sourcing the thienyl starting material therefore preserves the essential SAR, avoiding the dead-end of a phenyl-based lead series.

Microwave-Assisted High-Temperature Reaction Development Requiring Low-Volatility Building Blocks

The predicted boiling point of 436.6 °C for the thienyl oxazolidin-2-one exceeds that of the estimated phenyl analog by approximately 25–35 °C, making it more suitable for microwave synthesis protocols conducted above 150 °C. This property reduces headspace solvent contamination and improves containment in sealed-vessel reactions, addressing a practical limitation encountered with lower-boiling 4-aryl oxazolidin-2-ones .

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